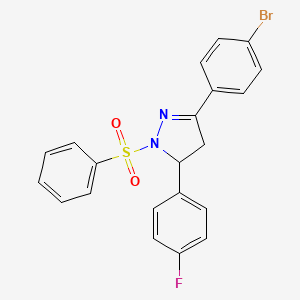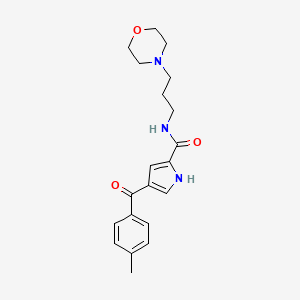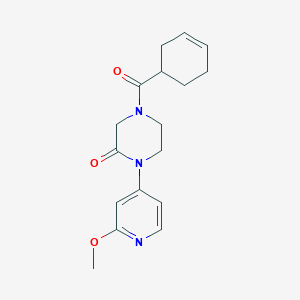
2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several biochemical and physiological effects that make it an attractive candidate for further investigation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole' involves the reaction of 4-fluoroacetophenone, 4-bromobenzaldehyde, benzenesulfonyl hydrazide, and ammonium acetate in the presence of acetic acid and ethanol.
Starting Materials
4-fluoroacetophenone, 4-bromobenzaldehyde, benzenesulfonyl hydrazide, ammonium acetate, acetic acid, ethanol
Reaction
Step 1: Dissolve 4-fluoroacetophenone (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) in ethanol (10 mL) and add a catalytic amount of acetic acid., Step 2: Add benzenesulfonyl hydrazide (1.2 mmol) and ammonium acetate (1.2 mmol) to the reaction mixture., Step 3: Heat the reaction mixture at 80°C for 6 hours under reflux., Step 4: Cool the reaction mixture to room temperature and filter the precipitate., Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole in lab experiments is its potential to be developed into a new cancer treatment. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the development of new treatments for chronic pain and inflammatory diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research involving 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole. One possible direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, research could focus on developing new formulations of the compound that could improve its bioavailability and reduce any potential side effects. Finally, studies could be conducted to determine the compound's potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Aplicaciones Científicas De Investigación
The potential applications of 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole in scientific research are vast. This compound has been found to possess anti-cancer properties, making it an attractive candidate for the development of new cancer treatments. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O2S/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)28(26,27)19-4-2-1-3-5-19/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQDQWVRMSTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2677599.png)

![1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677602.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)
![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2677614.png)
![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)